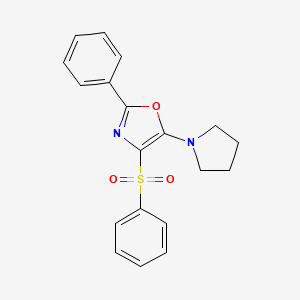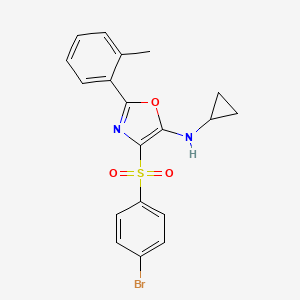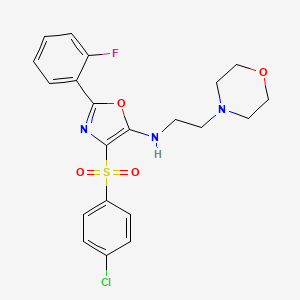
2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole
概要
説明
2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylbenzenesulfonyl group, and a pyrrolidinyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzene as a starting material.
Attachment of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Incorporation of the Pyrrolidinyl Group: The final step includes the addition of the pyrrolidinyl group through a nucleophilic substitution reaction using pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
科学的研究の応用
2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(morpholin-1-yl)-1,3-oxazole: Similar structure with a morpholine ring instead of a pyrrolidine ring.
2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(piperidin-1-yl)-1,3-oxazole: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the pyrrolidinyl group, in particular, may influence its biological activity and reactivity compared to similar compounds with different heterocyclic rings.
特性
IUPAC Name |
2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-8-10-15(11-9-14)27(24,25)19-20(23-12-4-5-13-23)26-18(22-19)16-6-2-3-7-17(16)21/h2-3,6-11H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPARVCSVBODQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(4-fluorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B3595118.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide](/img/structure/B3595124.png)

![4-(4-BROMOBENZENESULFONYL)-2-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B3595135.png)

![4-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B3595150.png)
![4-[(4-bromophenyl)sulfonyl]-2-(2-methylphenyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine](/img/structure/B3595152.png)
![1-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B3595183.png)
![2-(2-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B3595185.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B3595199.png)
![N-cyclopropyl-2-(2-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B3595201.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B3595207.png)

![[3-Bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B3595216.png)
